molecular formula C7H6BrFO4S2 B13296137 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride

Cat. No.: B13296137
M. Wt: 317.2 g/mol
InChI Key: VKBNXXHYNUVQPO-UHFFFAOYSA-N
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Description

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride is a chemical reagent intended for research applications. As a specialized benzenesulfonyl fluoride derivative, it may be of interest in various chemical synthesis and discovery research fields. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's safety data sheet and handle it with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H6BrFO4S2

Molecular Weight

317.2 g/mol

IUPAC Name

2-bromo-5-methylsulfonylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3

InChI Key

VKBNXXHYNUVQPO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-bromo-5-methanesulfonylbenzene-1-sulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is favored for its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often employs a cascade process that transforms sulfonates or sulfonic acids directly into sulfonyl fluorides. This method is advantageous due to its use of readily available and inexpensive starting materials, as well as its mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the aid of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

Scientific Research Applications

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. The molecular targets often include serine and cysteine residues, which are critical for the catalytic activity of many enzymes .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Sulfonyl Derivatives

Compound Name CAS Molecular Formula Molecular Weight Substituents (Positions) Functional Groups
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Br (5), Cl (2) Sulfonyl chloride (-SO₂Cl)
5-Bromo-2-cyanobenzene-1-sulfonyl chloride 1257415-88-5 C₇H₃BrClNO₂S 280.53 Br (5), CN (2) Sulfonyl chloride, nitrile (-CN)
5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride 2247102-73-2 C₈H₇BrClFO₄S 333.56 Br (5), F (3), methoxymethoxy (2) Sulfonyl chloride, ether (-OCH₂OCH₃)
Target Compound : 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride N/A (Not in evidence) C₇H₅BrFO₄S₂ ~323.14 (estimated) Br (2), -SO₂CH₃ (5) Sulfonyl fluoride (-SO₂F), methanesulfonyl (-SO₂CH₃)

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The methanesulfonyl group (-SO₂CH₃) in the target compound is a strong EWG, likely enhancing the electrophilicity of the sulfonyl fluoride group. This contrasts with analogs such as 5-bromo-2-cyanobenzene-1-sulfonyl chloride (CN group, moderate EWG) and 5-bromo-2-chlorobenzene-1-sulfonyl chloride (Cl group, weak EWG) .
  • Sulfonyl Fluoride vs. Sulfonyl Chloride :

    • Sulfonyl fluorides (target) are generally less reactive toward nucleophilic substitution than sulfonyl chlorides (evidence compounds) due to the stronger C-F bond. This makes them more stable under aqueous conditions but less prone to hydrolysis .

Molecular Weight and Functional Group Diversity

  • The target’s molecular weight (~323.14) is intermediate between (289.96) and (333.56), reflecting the balance between the bulky -SO₂CH₃ group and the lighter fluorine atom.

Research Implications and Limitations

  • The evidence compounds are sulfonyl chlorides , limiting direct comparisons with the sulfonyl fluoride group in the target. Experimental studies on hydrolysis rates, thermal stability, and reaction kinetics would be required for a rigorous comparison.
  • The methanesulfonyl group in the target may increase solubility in polar solvents compared to analogs with halides or ethers, though this remains speculative without empirical data.

Biological Activity

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its potential as a reactive electrophile. This compound is part of a broader class of sulfonyl fluorides, which are known for their biological activity, particularly in targeting nucleophilic amino acids in proteins. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its applications and mechanisms of action.

Synthesis and Reactivity

The synthesis of sulfonyl fluorides, including this compound, has been explored through various methodologies. One notable approach involves palladium-catalyzed reactions that enable the formation of sulfonyl fluorides from aryl bromides. This method demonstrates significant functional group tolerance and allows for the rapid synthesis of biologically relevant molecules .

Table 1: Synthesis Conditions for Sulfonyl Fluorides

EntryAryl BromideCatalystLigandYield (%)
14-bromobiphenylPd(OAc)₂PAd₂n-Bu33
24-bromobiphenylPd(OAc)₂L137
34-bromobiphenylPd(OAc)₂L683

This table summarizes the yields obtained from different ligands used in the synthesis of sulfonyl fluorides, indicating that ligand choice significantly affects the reaction efficiency.

Biological Activity

The biological activity of sulfonyl fluorides is primarily attributed to their ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine. These interactions can lead to irreversible inhibition of enzymes, making them valuable tools in chemical biology for studying protein function and dynamics .

Sulfonyl fluorides act as electrophiles, reacting with nucleophilic sites in proteins. Upon reaction, they can modify the active sites of enzymes, thereby inhibiting their function. For instance, studies have shown that sulfonyl fluorides can selectively target serine and cysteine residues in proteases, leading to significant alterations in enzyme activity .

Case Studies

Several case studies have highlighted the utility of sulfonyl fluorides in biological research:

  • Targeting Proteins : A study demonstrated that sulfonyl fluorides could effectively label nucleophilic amino acids within protein structures, providing insights into enzyme mechanisms and substrate interactions .
  • Inhibitory Effects : Research on cysteine proteases revealed that the introduction of sulfonyl fluoride groups resulted in irreversible inhibition, showcasing their potential as therapeutic agents .
  • Bioconjugation Applications : Sulfonyl fluorides have been employed in bioconjugation strategies to create targeted drug delivery systems by modifying antibodies or other biomolecules .

Q & A

Q. How is this compound utilized in covalent organic frameworks (COFs)?

  • Method : React with diamine linkers (e.g., 1,4-phenylenediamine) to form sulfonamide-linked COFs. Monitor crystallinity via PXRD (e.g., peaks at 5.2° 2θ for staggered layers) and BET surface area (>700 m²/g) .
  • Outcome : Enhanced thermal stability (decomposition >400°C) compared to imine-linked COFs .

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